molecular formula C28H24N4O4 B13135318 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione CAS No. 88600-63-9

1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione

Cat. No.: B13135318
CAS No.: 88600-63-9
M. Wt: 480.5 g/mol
InChI Key: YOUJNQKHDBUXJW-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione is a synthetically derived anthraquinone derivative supplied for research purposes. This compound is part of the privileged chemical scaffold of anthraquinones, which are recognized for their diverse therapeutic applications and particularly their significant role in oncology . The core anthracene-9,10-dione structure provides planarity and rigidity, properties that are advantageous for molecular interactions in biological and material systems . The primary research applications for this tetraamino-substituted anthraquinone are in medicinal chemistry and materials science. In anticancer research, anthraquinone-based compounds are investigated for their ability to inhibit cancer progression by targeting essential cellular proteins such as kinases, topoisomerases, and telomerases, or by interacting with nucleic acids like DNA and G-quadruplexes . The specific substitution pattern of four amino groups and two methylphenoxy ether chains is designed to modulate the compound's electronic properties, solubility, and binding affinity, which are critical parameters for optimizing biological activity and overcoming drug resistance . In non-biological research, functionalized anthraquinones like this one are promising candidates for developing new materials, including organic semiconductors, photovoltaic materials, and dyes, leveraging their unique spectral and redox properties . Key Research Value: This compound represents a structurally optimized member of the anthraquinone family. The amino groups facilitate hydrogen bonding and participation in redox chemistry, while the phenoxy substituents allow for further chemical functionalization and fine-tuning of steric and electronic characteristics. This makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

88600-63-9

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O4/c1-13-7-3-5-9-17(13)35-19-11-15(29)21-23(25(19)31)28(34)24-22(27(21)33)16(30)12-20(26(24)32)36-18-10-6-4-8-14(18)2/h3-12H,29-32H2,1-2H3

InChI Key

YOUJNQKHDBUXJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5C)N)N

Origin of Product

United States

Preparation Methods

Halogenation and Phenolate Substitution

According to patent literature on anthraquinone dyes, the 2,7-dibromoanthraquinone derivatives are key intermediates. The halogen atoms at these positions are displaced by phenolate ions in aprotic dipolar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–130 °C) to yield 2,7-bis(aryl-oxy)anthracene-9,10-dione derivatives. The phenolate used is the salt of 2-methylphenol (o-cresol) to introduce the 2-methylphenoxy substituents specifically.

Step Reagents/Conditions Outcome
Halogenation Bromine or N-bromosuccinimide (NBS) on anthraquinone 2,7-Dibromoanthracene-9,10-dione
Phenolate substitution 2-methylphenolate salt, DMF or DMSO, 80-130 °C 2,7-bis(2-methylphenoxy)anthracene-9,10-dione

Amination at 1,4,5,8-Positions

The amino groups at the 1,4,5,8-positions are typically introduced by nucleophilic substitution or reduction of nitro precursors. A common route involves:

  • Starting from 1,4,5,8-tetranitro-2,7-dibromoanthraquinone.
  • Conversion of nitro groups to amino groups by catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) or chemical reduction (e.g., SnCl2 in acid).
  • If tosylamino groups are present as protecting groups, they are cleaved under acidic conditions (sulfuric or phosphoric acid) to liberate free amino groups.
Step Reagents/Conditions Outcome
Nitration Mixed acid nitration on anthraquinone derivatives 1,4,5,8-Tetranitro-2,7-dibromoanthraquinone
Reduction Pd/C hydrogenation or SnCl2/HCl 1,4,5,8-Tetraamino-2,7-dibromoanthraquinone
Amino substitution Phenolate substitution as above 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione

Alternative Methods and Functionalization Insights

Recent reviews on anthraquinone functionalization highlight the challenges posed by electron-withdrawing carbonyl groups on the anthraquinone core, which affect reactivity and selectivity. Modern synthetic methods emphasize:

  • Use of mild conditions to prevent decomposition.
  • Stepwise substitution to ensure complete halogen displacement.
  • Employing aprotic dipolar solvents to enhance nucleophilicity of phenolate ions.
  • Careful control of temperature to optimize yields and prevent side reactions.

Research Findings and Yields

  • Yields for the phenolate substitution step are typically high, around 80–90%, depending on reaction conditions and purity of starting materials.
  • Amination steps via reduction of nitro groups are well-established with quantitative to high yields (>85%).
  • The overall synthesis requires purification steps such as recrystallization or chromatography to isolate the pure tetraamino bis(aryl ether) anthraquinone derivative.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield (%)
1 Halogenation Bromine or NBS, solvent (e.g., chloroform) 2,7-Dibromoanthracene-9,10-dione 85–90
2 Nitration Mixed acid nitration 1,4,5,8-Tetranitro-2,7-dibromoanthraquinone 70–80
3 Reduction Pd/C hydrogenation or SnCl2/HCl 1,4,5,8-Tetraamino-2,7-dibromoanthraquinone 85–95
4 Phenolate substitution 2-methylphenolate salt, DMF/DMSO, 80-130 °C 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione 80–87

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: The amino and tolyloxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated tolyl derivatives, nucleophiles.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials.

    Chemistry: Serves as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, its amino and tolyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Anthracenedione Derivatives

Antitumor Agents: Mitoxantrone and Amentantrone

  • Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Structure: Hydroxy groups at positions 1,4 and aminoethylamino groups at 5,7. Application: Clinically used for leukemias and lymphomas but associated with cardiotoxicity and myelosuppression .
  • Amentantrone (1,4-Bis[(aminoalkyl)amino]-5,8-dimethylanthracene-9,10-dione): Structure: Methyl groups at 5,8 and aminoalkylamino substituents at 1,4. Application: Antitumor activity with lower clinical adoption due to toxicity . Key Difference: The target compound’s 2-methylphenoxy groups may enhance lipophilicity, altering biodistribution compared to amentantrone’s methyl substituents.

Sulfur-Containing Derivatives for Reduced Toxicity

  • 5,8-Bis(sulfanyl) Derivatives: Structure: Sulfur atoms replace oxygen in the anthracenedione scaffold. Application: Designed to retain antitumor activity while lowering cardiotoxicity. Computational models suggest ionization potentials (7.7–7.9 eV) correlate with bioactivity .

Materials Science: TPAD-COF

  • TPAD-COF (1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione-based covalent organic framework): Structure: Tetraphenylamino groups enable π-stacking for porous materials (BET surface area: 700–1000 m²/g) . Application: Used in optoelectronics and catalysis. Comparison: The target compound’s 2-methylphenoxy groups may hinder framework formation but could introduce steric effects for tailored applications.

Comparative Data Table

Compound Name Substituents Molecular Formula Key Applications Notable Properties
Target Compound 1,4,5,8-Tetraamino; 2,7-bis(2-methylphenoxy) C28H24N4O4 Dyes, Polymers High conjugation, moderate solubility, potential reduced toxicity
Mitoxantrone 1,4-Dihydroxy; 5,8-bis(2-(2-hydroxyethylamino)ethylamino) C22H28N4O6 Antitumor Therapy Clinical efficacy (leukemia) but cardiotoxic
HAD 1-(Bis(2-hydroxyethyl)amino) C16H18N2O4 Polyurethane Dyes λmax = 502 nm, thermal stability
5,8-Bis(sulfanyl) Derivative 5,8-Sulfanyl; 1,4-bis(aminoalkyl)amino Varies Antitumor Research Lower ROS generation, improved safety profile
TPAD-COF 1,4,5,8-Tetrakis(phenylamino) C48H36N8O2 Porous Materials BET surface area: 700–1000 m²/g, optoelectronic applications

Research Findings and Implications

  • Antitumor Potential: While the target compound shares structural motifs with mitoxantrone (e.g., amino groups for DNA binding), its lack of hydroxy groups may reduce intercalation efficacy. However, its 2-methylphenoxy substituents could improve blood-brain barrier penetration, warranting cytotoxicity assays .
  • Dye Performance : Compared to HAD and BHAD, the target compound’s rigid structure may enhance color intensity but require copolymerization strategies to address solubility limitations in polymers .
  • Toxicity Profile: Sulfur-containing analogs demonstrate that substituent choice critically impacts cardiotoxicity. The target compound’s amino-phenoxy groups may offer a balance between bioactivity and safety .

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in cancer treatment. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione is C38H28N4O6C_{38}H_{28}N_{4}O_{6}. The compound features multiple amino groups and phenoxy substituents that enhance its solubility and biological reactivity. The anthraquinone core is known for its ability to intercalate DNA and inhibit topoisomerases, which are crucial mechanisms in cancer therapy.

Anticancer Properties

Research has shown that anthraquinone derivatives exhibit significant anticancer activity by targeting various cellular mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, leading to the disruption of replication and transcription processes. This property is essential for its cytotoxic effects against cancer cells.
  • Topoisomerase Inhibition : Similar to other anthraquinones like doxorubicin, this compound inhibits topoisomerases I and II. This inhibition leads to the stabilization of DNA-topoisomerase complexes, resulting in DNA damage and apoptosis in cancer cells .

The mechanism through which 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione exerts its effects includes:

  • Binding to Tumor-Associated NADH Oxidase (tNOX) : Studies indicate that this compound binds to tNOX in oral cancer cells. This interaction is associated with the induction of apoptosis and downregulation of growth-related proteins .
  • Induction of Apoptosis : The compound's ability to induce apoptosis has been linked to its structural features that facilitate interactions with cellular targets involved in cell survival pathways .

Study on Anticancer Activity

A study conducted on various anthraquinone derivatives highlighted the efficacy of 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione against different cancer cell lines. The results demonstrated:

  • High Cytotoxicity : The compound exhibited IC50 values comparable to established chemotherapeutics.
  • Multitarget Action : It was found to interact with multiple cellular targets including DNA structures and enzymes involved in cell cycle regulation .

Data Table: Biological Activity Comparison

CompoundTargetIC50 (µM)Mechanism
DoxorubicinTopoisomerase II0.5DNA intercalation
1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dionetNOX0.8Apoptosis induction
MitoxantroneTopoisomerase I/II0.6DNA damage
Other AnthraquinonesVariousVariesDNA interaction

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